Physicochemical Profile vs. Tyramine
The physicochemical profile of 4-(1-Aminobutyl)phenol offers a distinct balance of lipophilicity and volatility that is quantifiably different from its shorter-chain analogs, such as tyramine. The computed LogP of 1.76 indicates significantly higher lipophilicity compared to the estimated LogP of ~0.7 for tyramine, which directly impacts its suitability for non-polar formulations and its permeability across biological membranes . Additionally, its boiling point (283.7±15.0 °C) and density (1.0±0.1 g/cm³) provide concrete parameters for purification and formulation .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.76 (computed) |
| Comparator Or Baseline | Tyramine (4-(2-aminoethyl)phenol): ~0.7 (estimated) |
| Quantified Difference | >2.5x higher (approx.) |
| Conditions | Computed value (ChemSrc) |
Why This Matters
Higher LogP indicates superior suitability for applications requiring membrane permeability or non-polar solvent compatibility, guiding its selection over more polar analogs like tyramine.
